molecular formula C12H11NO5 B1472347 3-(1,3-Benzodioxol-5-yl)-5-oxoproline CAS No. 1219178-94-5

3-(1,3-Benzodioxol-5-yl)-5-oxoproline

Cat. No.: B1472347
CAS No.: 1219178-94-5
M. Wt: 249.22 g/mol
InChI Key: OLXFQUSIJNGJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-5-oxoproline is a synthetic organic compound featuring a 5-oxoproline (pyrrolidinone) core substituted at the 3-position with a 1,3-benzodioxole group . This structure combines two pharmacologically significant motifs: the 5-oxoproline scaffold, a glutamic acid derivative and endogenous metabolite, and the 1,3-benzodioxole (piperonyl) group, which is prevalent in bioactive molecules . The compound's core structure, 5-oxopyrrolidine-3-carboxylic acid, is a key building block in medicinal chemistry for the development of novel therapeutic agents . This compound is of significant interest in early-stage pharmacological research, particularly in the study of Endothelin Receptor (ETR) ligands . Structural analogs, specifically 1,3-diaryl-5-oxo-proline derivatives, have been identified as potent and selective antagonists for the Endothelin Receptor Type A (ETAR) . ETAR signaling is implicated in pathologies such as pulmonary arterial hypertension, chronic kidney disease, and cancer proliferation . The common pharmacophore for ETAR affinity consists of two aromatic rings and a carboxylic acid function, a configuration that matches the structure of this compound, suggesting a potential mechanism of action through molecular interaction with the ETAR binding site . Researchers can utilize this chemical to investigate its binding affinity for ETR subtypes, explore its effects on ET-1 mediated pathways, and evaluate its potential in cellular models of fibrosis, inflammation, and cancer . Intended Use and Handling: This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any human or veterinary use . Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-4-7(11(13-10)12(15)16)6-1-2-8-9(3-6)18-5-17-8/h1-3,7,11H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFQUSIJNGJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(1,3-Benzodioxol-5-yl)-5-oxoproline with compounds sharing the benzodioxole moiety or analogous scaffolds:

Compound Name Core Structure Molecular Formula Melting Point (°C) Key Substituents
This compound (Target) Proline-oxoproline C${13}$H${11}$NO$_5$ 126–132 1,3-Benzodioxol-5-yl, 5-oxo
(±)-trans 3-(1,3-Benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-proline (31j) Proline-oxoproline derivative C${22}$H${21}$NO$_7$ 131–132 3,4-Dimethoxybenzyl, 5-oxo
4-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4b) Pyrazolyl-benzenesulphonamide C${23}$H${21}$N$3$O$5$S 171–173 4-Methoxyphenyl, benzenesulphonamide
3-(1,3-Benzodioxol-5-yl)-N-(4-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine (23) Pyrazolo-pyrimidine C${18}$H${15}$N$5$O$2$ Not reported 4-Pyridylmethyl, pyrimidin-5-amine
(E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde Propenal C${10}$H$8$O$_3$ Not reported Acrylaldehyde, benzodioxole

Key Observations :

  • Core Diversity : The target compound’s proline-oxoproline scaffold contrasts with pyrazoline (e.g., compound 4b) or pyrazolo-pyrimidine (e.g., compound 23) backbones in analogues.
  • Substituent Effects : Electron-rich groups (e.g., methoxy in 31j or sulphonamide in 4b) enhance solubility and receptor interaction profiles .
  • Thermal Stability : Higher melting points in pyrazoline derivatives (e.g., 4b: 171–173°C) suggest greater crystalline stability compared to the target compound .

Pharmacological Activity

Receptor Binding Affinity
  • Pyrazoline Derivatives (e.g., 4b–4h): Demonstrated antitrypanosomal activity against Trypanosoma brucei, with IC$_{50}$ values <10 µM, linked to sulphonamide and methoxy groups .
Structural-Activity Relationships (SAR)
  • Benzodioxole Importance : The 1,3-benzodioxole moiety is critical for bioactivity across analogues, enhancing lipophilicity and π-π stacking with receptor pockets .
  • Ketone vs. Amine Groups : The 5-oxo group in the target compound versus pyrimidin-5-amine in compound 23 alters electron distribution, affecting binding kinetics .

Challenges :

  • The target compound’s synthesis requires precise control of stereochemistry (trans-configuration), validated via $ ^1H $-NMR coupling constants .
  • Pyrazolo-pyrimidines face regioselectivity issues during ring closure, addressed via catalytic conditions .

Preparation Methods

Michael Addition and Ester Hydrolysis Route

  • Starting Materials: 1,3-benzodioxol-5-amine and 2-bromo-propanedioic acid 1,3-diethyl ester.
  • Key Steps:

    • The amine reacts with the diethyl ester under solvent-free conditions to form intermediate diethyl esters.
    • These esters undergo Michael intermolecular addition with substituted 3-phenyl-2-propenoic acid ethyl esters in dry ethanol and sodium ethoxide (EtONa) under reflux.
    • Diastereomeric mixtures of ethyl esters (trans and cis) are obtained and separated by flash chromatography.
    • Final hydrolysis of the trans-ester derivatives with 10N sodium hydroxide at reflux yields the corresponding carboxylic acids, i.e., the this compound derivatives.
  • Yields and Purity: The reaction yields racemic mixtures, with trans isomers typically isolated for further use. Hydrolysis proceeds efficiently to give the free acid form.

  • Scheme Summary:

Step Reaction Conditions Product Type
1 Amine + Diethyl ester Solvent-free Diethyl ester intermediate
2 Michael addition with ethyl esters Dry ethanol, EtONa, reflux Diastereomeric ethyl esters (trans/cis)
3 Ester hydrolysis 10N NaOH, reflux This compound (carboxylic acid)

This method was described in a 2020 study focusing on 1,3-diaryl-5-oxo-proline derivatives with biological activity, highlighting the preparation of (±)-trans-3-(1,3-benzodioxol-5-yl)-5-oxoproline as part of a ligand series for endothelin receptors.

Alternative Pyrrolinone Intermediate Route

  • Starting Materials: N-(4-methoxyphenyl)-3-phenyl-2-propynamide and 2-bromo-propanedioic acid 1,3-diethyl ester.
  • Key Steps:

    • Reaction of the amide with the diethyl ester in the presence of sodium hydride (NaH) in DMF at room temperature forms a pyrrolinone intermediate.
    • Alternatively, better yields are achieved by reacting 3-phenyl-2-propynoyl chloride with the diethyl ester in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dry toluene.
    • Subsequent hydrogenation with Pd/C under pressure reduces the intermediate to the 5-oxo-proline derivative.
  • Yields: The initial pyrrolinone intermediate is obtained in moderate yields (16-49%), with hydrogenation completing the synthesis.

  • Significance: This route offers an alternative to the Michael addition method and allows for structural modifications at the nitrogen atom of the pyrrolidine ring to explore receptor binding properties.

Functionalization via Benzylation and Hydrolysis

  • Benzyl derivatives of the pyrrolidinone diesters can be synthesized by reaction with chloromethyl-substituted benzenes in the presence of NaH and dry DMF at room temperature.
  • These benzyl diesters are subsequently hydrolyzed with ethanolic potassium hydroxide at reflux to yield the corresponding carboxylic acids.
  • This stepwise functionalization enables the introduction of various substituents for structure-activity relationship studies.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield Notes
Michael Addition & Hydrolysis 1,3-Benzodioxol-5-amine + 2-bromo-propanedioic acid diethyl ester EtONa, dry EtOH, reflux; 10N NaOH reflux (±)-trans-3-(1,3-Benzodioxol-5-yl)-5-oxoproline Moderate to good Diastereomer separation by chromatography
Pyrrolinone Intermediate Route N-(4-methoxyphenyl)-3-phenyl-2-propynamide + diethyl ester NaH in DMF or TEA/DMAP in toluene; Pd/C hydrogenation 5-oxo-proline derivatives 16-49% (intermediate) Alternative synthesis route
Benzylation & Hydrolysis Pyrrolidinone diesters + chloromethyl benzenes NaH, dry DMF; ethanolic KOH reflux Benzyl-substituted 5-oxoproline acids Good Enables structural diversification
Biocatalytic Reduction (related compound) 1-(benzo[d]dioxol-5-yl) ethanone Lactobacillus paracasei BD101, optimized conditions (R)-1-(1,3-Benzodioxol-5-yl)ethanol High enantioselectivity, good yield Potential chiral intermediate source

Research Findings and Analytical Data

  • Proton NMR spectroscopy is used to confirm the structural configuration of synthesized compounds, particularly distinguishing trans and cis isomers.
  • Binding assays on human endothelin receptors show selective affinity for certain this compound derivatives, indicating the importance of precise stereochemistry and substitution patterns.
  • Molecular docking studies support the synthetic findings by elucidating receptor-ligand interactions, guiding further synthetic modifications.

Q & A

What are the established synthetic routes for 3-(1,3-Benzodioxol-5-yl)-5-oxoproline, and what key reaction parameters influence yield and purity?

Synthesis typically involves condensation reactions under basic conditions. For analogous compounds, methods like aldol condensation (e.g., using aryl aldehydes and ketones) or esterification (e.g., with ethyl cyanoacetate) are employed . Key parameters include:

  • Base selection : Sodium ethoxide or potassium carbonate for deprotonation and reaction acceleration .
  • Temperature control : Heating to 60–80°C promotes esterification/condensation while minimizing side reactions .
  • Purification : Column chromatography or recrystallization in methanol/ethanol removes byproducts .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks . For example, C–H···O interactions stabilize crystal packing .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .
    • LCMS : Confirms molecular weight and purity .

How can researchers resolve contradictions in crystallographic data interpretation for derivatives of this compound?

  • Validation tools : Use PLATON or CCDC software to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies .
  • Conformational analysis : Compare puckering amplitudes (via Cremer-Pople coordinates) to identify deviations in ring systems .
  • Cross-referencing : Match hydrogen-bonding motifs (e.g., C–H···O chains) with structurally similar compounds .

What experimental strategies optimize stereochemical control during synthesis of chiral centers in this compound?

  • Chiral auxiliaries : Use enantiopure starting materials or catalysts to direct asymmetric synthesis.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
  • Crystallization : Slow evaporation from ethanol induces preferential crystallization of a single enantiomer .

What biological activity profiles have been reported for analogs, and what assay systems are employed?

  • Anticancer activity : MTT assays on cell lines (e.g., HeLa) reveal IC₅₀ values; analogs with electron-withdrawing substituents show enhanced potency .
  • Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus quantify zone-of-inhibition diameters .
  • SAR studies : Modifying the benzodioxole or proline moieties alters bioactivity .

How should researchers design SAR studies to elucidate the role of the benzodioxole moiety?

  • Analog synthesis : Replace benzodioxole with non-aromatic rings (e.g., cyclohexane) or vary substituent positions .
  • In vitro testing : Compare IC₅₀ values across analogs to correlate structural changes with activity .
  • Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .

What computational methods predict this compound’s reactivity and target interactions?

  • DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics : GROMACS simulates binding stability with biological targets (e.g., DNA topoisomerases) .
  • PubChem data : Leverage computed LogP and pKa values to estimate solubility and bioavailability .

What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted starting materials .
  • Stereoisomer separation : Chiral HPLC columns (e.g., Daicel CHIRALPAK®) resolve enantiomers .
  • Purity monitoring : TLC (Rf tracking) and NMR integration ensure >95% purity .

How do solvent polarity and protic/aprotic environments affect stability?

  • Protic solvents (e.g., MeOH) : Stabilize via hydrogen bonding but may hydrolyze ester groups over time .
  • Aprotic solvents (e.g., DCM) : Prevent hydrolysis but require inert atmospheres to avoid oxidation .
  • Accelerated stability studies : Monitor degradation via LCMS under stressed conditions (e.g., 40°C/75% RH) .

What strategies validate configuration when crystallographic data is ambiguous?

  • Vibrational CD (VCD) : Detects Cotton effects to confirm absolute configuration .
  • Synthetic correlation : Compare optical rotation with enantiopure standards .
  • Computational comparison : Overlay DFT-optimized structures with experimental XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-5-oxoproline
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-5-oxoproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.